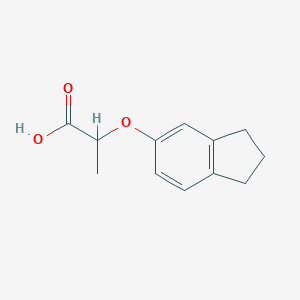

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (300 MHz, DMSO-d₆) :

- δ 1.43 (d, 3H) : Methyl group adjacent to the chiral center.

- δ 3.22–3.45 (m, 4H) : Methylene protons of the dihydroindenyl ring.

- δ 4.85 (q, 1H) : Methine proton connected to the ether oxygen.

- δ 6.75–7.12 (m, 3H) : Aromatic protons on the indene moiety.

- δ 12.51 (s, 1H) : Carboxylic acid proton.

¹³C NMR :

Infrared (IR) Spectroscopy Functional Group Analysis

Key IR absorptions (KBr, cm⁻¹):

- ~3000–2500 (broad) : O–H stretch of carboxylic acid.

- 1715 (strong) : C=O stretch of the carboxylic acid group.

- 1240–1260 : C–O–C asymmetric stretching of the ether linkage.

- 1600–1450 : Aromatic C=C vibrations.

The absence of peaks above 3000 cm⁻¹ confirms saturation in the dihydroindenyl ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragments:

- m/z 206 : Molecular ion [M]⁺.

- m/z 161 : Loss of COOH (–45 Da).

- m/z 133 : Indenyl-oxygen fragment after cleavage of the propanoic acid chain.

- m/z 115 : Base peak corresponding to the dihydroindenyl cation.

High-resolution MS (HRMS) confirms the molecular formula:

- Calculated for C₁₂H₁₄O₃ : 206.0943

- Observed : 206.0948 (Δ = 0.0005).

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLIHMQROANPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326109 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91496-98-9 | |

| Record name | 91496-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride-Mediated Coupling

The most widely reported method involves reacting 2,3-dihydro-1H-inden-5-ol with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic acyl substitution:

The intermediate acyl chloride is subsequently hydrolyzed to the target carboxylic acid using aqueous NaOH or HCl.

Key Parameters:

Industrial-Scale Adaptations:

-

Use of continuous-flow reactors to enhance mixing and heat dissipation.

-

Catalytic recycling of HCl byproduct via gas-phase separation.

Multi-Step Synthesis via Indene Intermediates

Demethylation and Esterification (Patent-Based Route)

A patent (EP0275104B1) describes a route starting from 5-methoxy-1-indanone , involving:

-

Cyanohydrin formation with trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O.

-

Hydrolysis to 5-methoxy-1H-inden-1-carboxylic acid using HCl/glacial acetic acid.

-

Demethylation with HBr at 130°C to yield 5-hydroxy-1H-inden-1-carboxylic acid .

-

Etherification with methyl 2-bromopropanoate under Mitsunobu conditions (DIAD, PPh₃).

Reaction Scheme:

Yield Data:

Friedel-Crafts Alkylation Followed by Oxidation

AlCl₃-Catalyzed Alkylation

A modified Friedel-Crafts approach employs 2,3-dihydro-1H-indene and methyl acrylate in the presence of AlCl₃:

-

Alkylation :

Optimization Notes:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Scale Feasibility |

|---|---|---|---|---|

| Acyl Chloride Coupling | Short reaction time; high atom economy | Requires hazardous acyl chlorides | 68–75% | Industrial |

| Multi-Step Patent Route | High purity; avoids acyl chlorides | Low overall yield; complex workup | 42–50% | Laboratory |

| Friedel-Crafts Alkylation | Utilizes simple starting materials | Requires strong Lewis acids (AlCl₃) | 55–60% | Pilot plant |

Emerging Catalytic Approaches

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ether linkage allows for nucleophilic substitution reactions, where the indene moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structure and Composition

The molecular formula for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is . The compound features a propanoic acid group attached to a 2,3-dihydro-1H-indene structure, which imparts distinctive chemical properties that facilitate its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions to yield halogenated or nitrated derivatives.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, in experiments using LPS-stimulated macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound (50 µM) | 200 | 100 |

| Compound (100 µM) | 100 | 50 |

This data indicates its potential utility as an anti-inflammatory agent in therapeutic applications.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been investigated for neuroprotective effects. Research suggests that it may modulate signaling pathways involved in neuronal survival and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research for its ability to induce apoptosis in cancer cells. It targets inhibitors of apoptosis proteins (IAPs), promoting cell death in various cancer types. This mechanism positions it as a potential therapeutic agent in oncology.

Study on Anti-inflammatory Activity

A detailed investigation assessed the anti-inflammatory effects of this compound. The study involved treating macrophages with the compound and measuring cytokine levels post-treatment. Results demonstrated a dose-dependent reduction in inflammatory markers, supporting its role as an anti-inflammatory agent.

Cancer Therapeutics Research

Another significant study explored the compound's effects on cancer cells overexpressing IAP proteins. The findings indicated that treatment with this compound significantly enhanced apoptosis rates compared to control groups, suggesting its potential application in cancer therapies targeting resistant tumor types.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent placement, chain length, or functional groups (Table 1).

Table 1: Structural Comparison of Analogs

Key Observations:

- Substituent Position: The position of the dihydroindenyl group (e.g., 5-yloxy vs. 2-yl) significantly alters steric and electronic properties. For example, 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid () lacks the oxygen bridge, reducing polarity compared to the target compound .

- Methyl Substitutions : The addition of a methyl group () introduces steric hindrance, which could influence binding affinity in receptor-ligand interactions .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

- Solubility: The oxygen bridge in 5-yloxy derivatives (e.g., ) may improve water solubility compared to non-oxy analogs like 3-(2,3-dihydro-1H-inden-2-yl)propanoic acid .

- Stability : Methyl-substituted variants () may exhibit enhanced stability due to reduced steric strain, whereas longer chains () could increase susceptibility to enzymatic degradation .

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)propanoic acid is an organic compound that features a unique structure characterized by a dihydroindene moiety linked to a propanoic acid group. This compound has garnered interest in various fields, particularly medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C13H16O3

- Molecular Weight : Approximately 220.268 g/mol

- Structure : The compound contains functional groups such as a carboxylic acid and ether functionalities, which contribute to its chemical reactivity and potential biological activities.

The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets, similar to other indole derivatives. These interactions may influence various biochemical pathways related to inflammation and pain management.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation, potentially through mechanisms similar to known anti-inflammatory agents.

- Analgesic Effects : The compound may influence pain pathways, providing a basis for its investigation as a potential analgesic.

Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2,3-Dihydro-1H-indene)-propanal | Indene moiety with aldehyde group | Used primarily as an intermediate in organic synthesis |

| 2-(2,3-Dihydro-1H-indene)-2-methylpropanoic acid | Indene moiety with branched propanoic acid | Investigated for proteomics research |

| 5-(2,3-Dihydro-1H-indene)-hexanoic acid | Longer carbon chain compared to pentanoic acid | Explored for fatty acid applications |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Reactions Involving Dihydroindene Derivatives : These reactions often utilize various reagents to achieve the desired functionalization.

- Carboxylation Reactions : The introduction of the carboxylic acid group is a critical step in synthesizing this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and its derivatives?

- Methodological Answer : A common approach involves N-acylation using activated esters. For example, 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid can react with amino acids via N-hydroxysuccinimide (NHS) esters to form derivatives. Alternatively, imidazole-activated intermediates are used for methyl ester synthesis. Reaction conditions typically include refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) . Another method employs chloroacetic acid and sodium acetate under reflux to facilitate condensation, yielding thiazolidinone derivatives .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Use exact mass spectrometry (e.g., ESI-TOF) to verify molecular weight (exact mass: 206.12665 g/mol for related intermediates) . High-performance liquid chromatography (HPLC) with impurity standards (e.g., EP-listed impurities like 2-(4-formylphenyl)propanoic acid) ensures purity . NMR spectroscopy (¹H/¹³C) resolves aromatic protons and oxypropanoic acid side-chain conformation .

Advanced Research Questions

Q. How can reaction yields be optimized during N-acylation of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Compare NHS esters vs. imidazole derivatives for activation efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) against acetic acid to reduce side reactions .

- Temperature Control : Lower reflux temperatures (70–80°C) may reduce decomposition of heat-sensitive intermediates .

- Real-Time Monitoring : Use in-situ FTIR to track acyl intermediate formation and adjust reaction time dynamically .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals or ambiguous mass fragments)?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign aromatic protons and differentiate diastereomers .

- Isotopic Labeling : Introduce ¹³C labels at the oxypropanoic chain to isolate fragmentation pathways in HRMS/MS .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. How are impurities quantified and controlled during large-scale synthesis?

- Methodological Answer :

- Reference Standards : Use EP-listed impurities (e.g., Impurity K: 2-(4-formylphenyl)propanoic acid) for HPLC calibration .

- Purification Protocols : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetic acid/water) to remove byproducts .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline UV-vis spectroscopy to monitor impurity profiles in real time .

Q. What biological activity screening approaches are suitable for derivatives of this compound?

- Methodological Answer :

- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates .

- Cellular Uptake Studies : Label derivatives with fluorescent tags (e.g., FITC) to track penetration in cell lines via confocal microscopy .

- ADMET Profiling : Use Caco-2 monolayers to assess intestinal absorption and hepatocyte models for metabolic stability .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity data between similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Map functional groups (e.g., methyl ester vs. free acid) to activity trends using multivariate regression .

- Target Engagement Studies : Confirm binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule off-target effects .

- Replicate Experiments : Perform dose-response curves in triplicate across independent labs to validate reproducibility .

Tables for Key Data

| Analytical Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| Molecular Weight Verification | ESI-TOF MS | Exact mass: 206.12665 g/mol (for intermediates) | |

| Impurity Profiling | HPLC with EP Standards | Detects ≤0.1% of 2-(4-formylphenyl)propanoic acid | |

| Reaction Monitoring | In-situ FTIR | Confirms acyl intermediate at 1720 cm⁻¹ (C=O) |

| Synthetic Method Comparison | Activation Method | Yield Range | Purity | Reference |

|---|---|---|---|---|

| NHS Ester Acylation | N-hydroxysuccinimide | 65–78% | ≥95% (HPLC) | |

| Imidazole-Mediated Acylation | 1,1'-Carbonyldiimidazole | 70–85% | ≥90% (HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.